2-ethoxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide
Description
Properties
IUPAC Name |
2-ethoxy-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2S/c1-2-26-18-12(5-3-9-19-18)17(25)20-11-16-22-21-15-8-7-13(23-24(15)16)14-6-4-10-27-14/h3-10H,2,11H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INZJHOQUDYAATF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been found to interact with a variety of enzymes and receptors.
Mode of Action
It’s known that triazole compounds can bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities.
Biochemical Pathways
Similar compounds have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects.
Biological Activity
The compound 2-ethoxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide is a novel synthetic derivative that incorporates multiple bioactive moieties. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on available research.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a nicotinamide backbone, a triazole ring, and a thiophene substituent, which are known for their diverse biological activities.
Antitumor Activity
Research indicates that compounds containing the triazole and thiophene moieties exhibit significant antitumor properties. For instance, derivatives of triazoles have been shown to inhibit cancer cell proliferation through the induction of apoptosis and cell cycle arrest. A study demonstrated that a related triazole compound induced apoptosis in various cancer cell lines by activating caspase pathways and downregulating anti-apoptotic proteins .
| Compound | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Triazole Derivative | Breast Cancer | Induction of apoptosis | |
| Thiophene-based Compound | Lung Cancer | Cell cycle arrest |
Antimicrobial Activity
The presence of the thiophene ring in this compound suggests potential antimicrobial properties. Thiophene derivatives have been reported to possess antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .
The mechanisms by which this compound exerts its biological effects may include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer metabolism or microbial growth.
- Induction of Reactive Oxygen Species (ROS) : Similar compounds have been shown to increase ROS levels, leading to oxidative stress and subsequent cell death in tumor cells.
- Modulation of Signaling Pathways : It may affect pathways such as MAPK or PI3K/Akt that are crucial in cancer progression and survival.
Case Studies
Several studies have evaluated the biological activity of related compounds. For example:
- A study on 1,2,4-triazole derivatives highlighted their efficacy against various cancer cell lines with IC50 values ranging from 10 to 30 µM .
- Another investigation into thiophene derivatives reported significant antibacterial activity against Gram-positive bacteria with MIC values as low as 5 µg/mL .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Nicotinamide Derivatives
Nicotinamide-based compounds are widely explored for antimicrobial and cytotoxic activities. Key comparisons include:
Key Observations :
- Thiophene substitution (vs. benzothiazole in ) could alter target selectivity due to differences in electronic and steric profiles.
[1,2,4]Triazolo[4,3-b]pyridazine Derivatives
This scaffold is associated with cytotoxic and kinase-inhibitory effects:
Key Observations :
- The thiophene-triazolo-pyridazine fusion in the target compound may improve DNA intercalation or kinase binding compared to simpler derivatives .
- Cytotoxicity of triazolo-pyridazines is highly substituent-dependent; the ethoxy-nicotinamide arm could reduce off-target effects compared to benzoyl derivatives .
Thiophene-Containing Analogs
Thiophene is a common bioisostere for benzene or furan in drug design:
Key Observations :
- Thiophene’s sulfur atom may confer redox activity or metal-binding capacity absent in furan or phenyl analogs, influencing mechanism of action .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing 2-ethoxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide?
- Methodology : Begin with a multi-step synthesis involving the formation of the triazolopyridazine core. A thiophene moiety can be introduced via Suzuki-Miyaura coupling (or similar cross-coupling reactions) at the 6-position of the pyridazine ring. The ethoxy group on the nicotinamide component may require protection/deprotection strategies to avoid side reactions. Use 3-picoline or 3,5-lutidine as bases to optimize coupling efficiency, as demonstrated in analogous triazolopyrimidine syntheses .
- Key Considerations : Monitor reaction intermediates via LC-MS or NMR to confirm regioselectivity, especially for heterocyclic ring formation. Purification via column chromatography or recrystallization is critical due to potential byproducts from competing cyclization pathways.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology : Combine orthogonal analytical techniques:
- HPLC/LC-MS : Assess purity (>95% recommended for biological assays) and detect trace impurities.
- NMR (¹H, ¹³C, 2D-COSY/HMBC) : Confirm regiochemistry of the triazole ring and substitution patterns on the pyridazine and thiophene groups.
- X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing effects, if single crystals are obtainable .
- Validation : Cross-reference spectral data with structurally similar triazolopyridazine derivatives (e.g., safety data for AG01AQFE in ) to identify deviations.
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Guidelines : Adhere to GHS classifications for acute toxicity (oral, dermal) and eye/skin irritation. Use PPE (gloves, goggles, lab coats) and fume hoods during synthesis. Avoid aerosolization to prevent respiratory exposure .
- Emergency Measures : For accidental exposure, follow OSHA-recommended procedures: flush eyes with water for 15 minutes, use activated charcoal for ingestion, and seek medical evaluation for persistent symptoms .
Advanced Research Questions
Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
- Approach : Perform DFT calculations to predict metabolic stability (e.g., CYP450 interactions) and logP values for lipophilicity. Molecular docking against target proteins (e.g., kinases) can prioritize derivatives with enhanced binding affinity. Use ICReDD’s reaction path search methods to simulate synthetic feasibility of proposed analogs .
- Data Integration : Combine in silico predictions with experimental ADME assays (e.g., microsomal stability, plasma protein binding) to validate computational models.
Q. What experimental strategies resolve contradictions in biological activity data across different assays?
- Troubleshooting Framework :
- Assay Conditions : Control variables like solvent (DMSO concentration), pH, and temperature. For cell-based assays, validate target engagement via CRISPR knockdown or competitive binding studies.
- Off-Target Effects : Screen against unrelated targets (e.g., GPCRs, ion channels) to rule out nonspecific interactions.
- Statistical Design : Apply factorial experimental designs (e.g., Taguchi methods) to identify confounding factors, as outlined in chemical engineering optimization studies .
Q. How can researchers design structure-activity relationship (SAR) studies for this compound’s derivatives?
- Methodology :
- Core Modifications : Systematically vary substituents on the triazole, pyridazine, and thiophene moieties. For example, replace ethoxy with methoxy or trifluoromethyl groups to assess electronic effects.
- Biological Testing : Prioritize in vitro assays (e.g., enzyme inhibition, cytotoxicity) followed by in vivo efficacy models. Use PubChem data (e.g., analogs in ) to benchmark activity .
- Data Analysis : Apply multivariate regression to correlate structural descriptors (e.g., Hammett σ, steric parameters) with biological outcomes.
Data Contradiction Analysis
Q. How to address discrepancies between in vitro potency and in vivo efficacy?
- Root Cause Analysis :
- Bioavailability : Measure solubility (e.g., shake-flask method) and permeability (Caco-2 assay). Poor oral absorption may necessitate prodrug strategies.
- Metabolic Instability : Use liver microsomes or hepatocytes to identify metabolic hotspots (e.g., ethoxy group oxidation). Introduce deuterium or fluorine to block metabolic pathways .
- Mitigation : Re-optimize lead compounds using parallel medicinal chemistry (PMC) approaches, integrating pharmacokinetic and pharmacodynamic data iteratively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
